3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(21-13-4-3-5-14(21)9-8-13)10-11-20-12-19-16-7-2-1-6-15(16)18(20)23/h1-4,6-7,12-14H,5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIFQRRLYHPDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 3-(3-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis
Quinazolinone Core Formation: : The quinazolinone core is typically synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde.
Substitution Reactions: : The resulting intermediate undergoes various substitution reactions to introduce the oxopropyl group and the bicyclic moiety.
Cyclization and Final Modifications: : Further cyclization and modification steps are employed to fine-tune the structure and introduce functional groups as needed.
Industrial Production Methods
In industrial settings, the synthesis may be streamlined and optimized for scalability and efficiency. High-yield reaction conditions, cost-effective reagents, and efficient purification methods are critical. Flow chemistry techniques and automated synthesizers may also be used to enhance reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: : Converts the compound into its corresponding oxidized form, potentially introducing new functional groups.
Reduction: : Reduces specific moieties within the molecule, altering its chemical and physical properties.
Substitution: : Involves the replacement of specific atoms or groups within the molecule, modifying its reactivity and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Typical conditions may involve controlled temperature, pressure, and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Reduced forms with altered hydrogen content.
Substitution: : Substituted compounds with modified functional groups.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Quinazolinone derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one exhibit significant activity against a range of pathogens, including both gram-positive and gram-negative bacteria as well as fungi. For instance, studies have demonstrated that certain quinazolinones possess potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinazolinone derivatives are also being explored for their anticancer potential. Some studies have reported that modifications to the quinazolinone structure can enhance cytotoxicity against various cancer cell lines. The incorporation of the azabicyclo structure may contribute to improved interaction with biological targets involved in cancer progression .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from readily available quinazolinone precursors. The structure activity relationship (SAR) studies have indicated that modifications at specific positions on the quinazolinone ring can significantly influence biological activity .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial efficacy of various quinazolinone derivatives, compounds were screened against multiple bacterial strains using broth microdilution methods. Results indicated that the presence of specific substituents on the quinazolinone core enhanced its antibacterial properties significantly .
Case Study 2: Anticancer Activity Evaluation
Another investigation focused on the anticancer effects of synthesized quinazolinones on human cancer cell lines. The study revealed that certain derivatives exhibited strong cytotoxic effects, leading to apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism by which 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its effects depends on its specific application. Generally, it interacts with molecular targets through binding interactions, which can modulate biological pathways and processes. The bicyclic structure and quinazolinone core play critical roles in these interactions.
Comparison with Similar Compounds
3-(6-Azabicyclo[3.1.0]hex-6-yl)-2-methylquinazolin-4(3H)-one
- Structure: Retains the quinazolinone core but replaces the 8-azabicyclo[3.2.1]octane with a smaller 6-azabicyclo[3.1.0]hexane system. A methyl group is present at position 2 of the quinazolinone.
- Properties : Molecular weight = 241.29 g/mol; CAS 70575-38-1.
- The methyl group may enhance metabolic stability compared to the 3-oxopropyl chain .
8-Hydroxy-2,3-dimethylquinazolin-4(3H)-one
- Structure: Lacks the azabicyclo component entirely, with hydroxy and methyl substituents on the quinazolinone.
- Properties : Molecular weight = 190.20 g/mol; CAS 99071-94-0.
- Key Differences : Absence of the bicyclic system eliminates conformational constraints, likely reducing binding affinity to targets requiring rigid interactions. The hydroxy group may introduce hydrogen-bonding capabilities absent in the target compound .
Compounds Sharing the 8-Azabicyclo[3.2.1]octane System
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane Dihydrochloride
- Structure: Retains the 8-azabicyclo[3.2.1]octane system but replaces the quinazolinone with a pyrimidin-2-yloxy group.
- Properties : Molecular formula = C₁₁H₁₆ClN₃O; molecular weight = 241.72 g/mol; CAS 1820686-49-3.
- Key Differences : The dihydrochloride salt enhances aqueous solubility, while the pyrimidinyloxy group may confer distinct electronic properties, influencing receptor selectivity .
Sulfonamide Derivatives (e.g., Compound 35)
- Structure : (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(m-tolyloxy)-8-azabicyclo[3.2.1]octane.
- Properties : Incorporates a sulfonamide group and m-tolyloxy substituent.
- The m-tolyloxy group may direct interactions toward hydrophobic binding pockets .
Compounds with Modified Bicyclic Systems
3-((7-Azabicyclo[4.1.0]heptan-7-yl)-2-ethylquinazolin-4(3H)-one
- Structure: Features a 7-azabicyclo[4.1.0]heptane ring instead of 8-azabicyclo[3.2.1]octane, with a 2-ethyl group on the quinazolinone.
- Key Differences : The larger bicyclic system (7-membered vs. 8-membered) may alter ring strain and conformational flexibility, affecting binding kinetics. The ethyl group could increase lipophilicity .
Tropifexor (FXR Agonist)
- Structure : Contains an 8-azabicyclo[3.2.1]octane linked to a benzothiazole-carboxylic acid via a cyclopropane-oxazole group.
- Key Differences : The benzothiazole-carboxylic acid moiety directs activity toward the farnesoid X receptor (FXR), highlighting how peripheral substituents dictate target specificity despite shared bicyclic frameworks .
Comparative Data Table
Research Findings and Implications
- Structural Rigidity vs. Bioavailability : The 8-azabicyclo[3.2.1]octane system in the target compound likely enhances target binding through conformational restriction but may reduce oral bioavailability due to increased molecular weight and polarity .
- Role of Substituents : The 3-oxopropyl chain in the target compound could act as a flexible linker, facilitating interactions with distal binding sites, whereas rigid substituents (e.g., sulfonamides in –3) may favor entropy-driven binding .
- Stereochemical Sensitivity : The (1R,5S)-configuration is critical; analogs with alternative stereochemistry (e.g., 7-azabicyclo[4.1.0]heptane in ) show divergent activities, underscoring the importance of chiral centers in drug design .
Biological Activity
The compound 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that integrates a quinazoline structure with a bicyclic azabicyclo framework. This unique combination suggests potential biological activities, particularly in medicinal chemistry. Quinazolines are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.32 g/mol. The presence of both the quinazoline and azabicyclic moieties contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.32 g/mol |
| Structure Type | Quinazoline derivative with azabicyclic structure |
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties due to their ability to inhibit various kinases involved in tumor growth and survival. In vitro studies demonstrate that compounds containing the quinazoline scaffold can induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Study:
In a study examining the effects of quinazoline derivatives on human cancer cell lines, it was found that compounds similar to this compound showed IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The azabicyclic structure enhances the compound's interaction with biological membranes, potentially leading to antimicrobial effects. Preliminary tests suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A recent study reported that quinazoline derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Effects
Quinazolines are also known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Experimental Evidence:
In animal models of inflammation, compounds structurally related to this compound have shown reduced edema and inflammatory markers, suggesting a potential therapeutic role in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation.
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (0.901) |
| Blood-Brain Barrier Penetration | Moderate (0.8488) |
| CYP450 Substrate Status | Non-substrate for several isoforms |
Q & A
Q. Methodological Answer :
- Step 1 : Utilize chiral intermediates like (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene derivatives (e.g., benzyl-protected analogs ) to preserve stereochemistry during coupling reactions.
- Step 2 : Employ asymmetric catalysis or enzymatic resolution to control stereocenters in the quinazolin-4(3H)-one core.
- Step 3 : Monitor reaction progress using chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric purity.
- Step 4 : Reference protocols for structurally related antispasmodic agents (e.g., (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride ) for guidance on protecting group strategies.
Basic Research Question: What analytical techniques are most reliable for validating the purity and structural integrity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (COSY, HSQC) to confirm the bicyclic scaffold and quinazolinone moiety, referencing spectral data for analogous compounds (e.g., quinazolin-4(3H)-one derivatives ).
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental molecular weights with theoretical values (e.g., C16H19NO5 analogs ).
- X-ray Crystallography : Resolve stereochemical ambiguities by co-crystallizing with heavy atoms (e.g., iodine derivatives).
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
Basic Research Question: What in vitro pharmacological screening approaches are suitable for initial activity assessment?
Q. Methodological Answer :
- Step 1 : Prioritize assays based on structural analogs. For example, test antispasmodic activity in smooth muscle models, inspired by similar bicyclic compounds (e.g., hydroxydiphenylacetate derivatives ).
- Step 2 : Screen against kinase targets (e.g., EGFR, VEGFR) due to quinazolinone’s known kinase-inhibitory properties.
- Step 3 : Use cell viability assays (MTT or resazurin) in cancer cell lines, with IC50 determination via dose-response curves.
- Step 4 : Cross-reference activity data with computational predictions (e.g., molecular docking using SMILES/InChi strings ).
Advanced Research Question: How can in vivo experimental designs account for variable pharmacokinetic profiles of this compound?
Q. Methodological Answer :
- Step 1 : Adopt a split-split-plot design (as in agricultural pharmacology studies ) to test multiple variables (e.g., dose, administration route, timepoints) across cohorts.
- Step 2 : Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) for bioavailability and tissue distribution studies.
- Step 3 : Apply nonlinear mixed-effects modeling (NLME) to analyze pharmacokinetic parameters (e.g., Cmax, AUC).
- Step 4 : Validate findings using transgenic animal models to isolate receptor-specific effects.
Advanced Research Question: How should researchers resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Step 1 : Conduct meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature) and cell line specificity.
- Step 2 : Replicate conflicting experiments using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).
- Step 3 : Perform structure-activity relationship (SAR) studies with analogs (e.g., 3,8-diazabicyclo derivatives ) to identify critical pharmacophores.
- Step 4 : Use machine learning (e.g., random forest models) to correlate molecular descriptors with activity discrepancies .
Advanced Research Question: What methodologies assess the environmental impact and biodegradation pathways of this compound?
Q. Methodological Answer :
- Step 1 : Follow the INCHEMBIOL framework to evaluate abiotic/biotic transformations:
- 1A : Measure logP, pKa, and hydrolysis rates under varying pH/temperature.
- 1B : Use OECD 301/302 tests for aerobic/anaerobic biodegradability.
- Step 2 : Employ LC-MS/MS to detect metabolites in simulated ecosystems (e.g., soil/water microcosms).
- Step 3 : Model ecotoxicological risks using ECOSAR or EPI Suite, referencing toxicity thresholds for structurally similar compounds (e.g., azabicyclo derivatives ).
Advanced Research Question: How can computational models predict target binding modes and off-target interactions?
Q. Methodological Answer :
- Step 1 : Generate 3D conformers using molecular dynamics (MD) simulations, leveraging SMILES/InChi data (e.g., bicyclo[3.2.1]octane derivatives ).
- Step 2 : Perform ensemble docking with flexible receptors (e.g., GPCRs, kinases) using AutoDock Vina or Schrödinger.
- Step 3 : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays.
- Step 4 : Apply cheminformatics tools (e.g., SwissTargetPrediction) to identify off-targets based on pharmacophore similarity.
Advanced Research Question: What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the azabicyclo[3.2.1]octane core (e.g., fluorination at C2 ) or quinazolinone substituents.
- Step 2 : Profile selectivity via kinome-wide screening (e.g., DiscoverX KINOMEscan).
- Step 3 : Use cryo-EM or X-ray crystallography to resolve target-ligand complexes and identify key binding residues.
- Step 4 : Apply free-energy perturbation (FEP) calculations to predict affinity changes for specific mutations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
